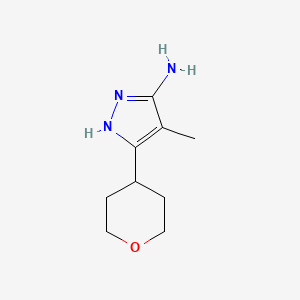

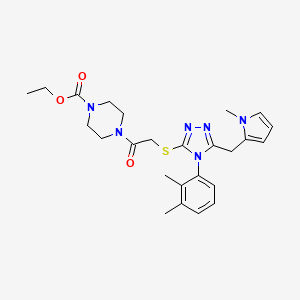

N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the Suzuki Miyaura reaction is employed to produce 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides, which involves the cross-coupling of bromo-pyrazole with aryl boronic acids . Another method described is the catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives through 1,3-dipolar cycloaddition and rearrangement . These methods highlight the versatility in synthesizing pyrazole-containing compounds, which could be adapted for the synthesis of "N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide".

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. For example, the structure elucidation of a cannabimimetic designer drug with a pyrazole skeleton was achieved using NMR spectroscopy and mass spectrometry, supplemented by predicted (13)C NMR shifts . X-ray crystallography is another powerful tool for determining the molecular structure, as demonstrated by the study of a novel pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and 3-methylthiophen-2-yl substituents .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be inferred from their interactions with biological targets. For instance, pyrazole amide derivatives have been evaluated for their antibacterial activity against NDM-1-positive bacteria, suggesting that these compounds can engage in bioactive interactions . Additionally, molecular docking studies can predict the binding affinity of pyrazole derivatives to biological enzymes, as seen in the docking analysis of pyrazole-5-carboxamide chalcone hybrids with the cyclooxygenase enzyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be diverse, depending on their substituents. The thermal stability of these compounds can be assessed using thermogravimetric analysis, as performed for a pyrazole derivative with a benzo[d][1,3]dioxol-5-yl and 3-methylthiophen-2-yl substituents . Computational methods such as DFT calculations can provide insights into the electronic structures, molecular geometries, and potential nonlinear optical properties of these compounds .

科学研究应用

医药化学中的吡唑衍生物

吡唑部分被确定为药效团,表明在生物活性化合物开发中起着至关重要的作用。这些化合物已被用作有机合成中的合成子,反映出广泛的生物活性,包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性。吡唑 COX-2 抑制剂的成功强调了杂环在药物化学中的重要性。这些发现表明,由于吡唑环的生物学相关性,诸如 N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)叔丁酰胺之类的化合物有可能被探索用于一系列治疗应用 (Dar & Shamsuzzaman, 2015)。

对抗癌剂的贡献

Knoevenagel 缩合产物在开发 α、β-不饱和酮/羧酸中的用途一直有助于生成具有显着抗癌活性的化合物。这包括修饰药效团醛和活性亚甲基(如吡唑),以创建具有深远抗癌潜力的化合物库。此类合成策略可应用于 N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)叔丁酰胺衍生物的开发,用于靶向癌症治疗 (Tokala, Bora, & Shankaraiah, 2022)。

吡唑啉和神经退行性疾病

吡唑啉因其神经保护特性而受到关注,对治疗阿尔茨海默病和帕金森病等神经退行性疾病具有重要意义。这包括抑制乙酰胆碱酯酶和单胺氧化酶,表明 N-((1-环戊基-5-环丙基-1H-吡唑-3-基)甲基)叔丁酰胺的衍生物可以探索其在管理神经退行性疾病中的潜在益处 (Ahsan et al., 2022)。

属性

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O/c1-17(2,3)16(21)18-11-13-10-15(12-8-9-12)20(19-13)14-6-4-5-7-14/h10,12,14H,4-9,11H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSJDPHXVMXXCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)pivalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)

![N-(5-(2-(ethylthio)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2517370.png)

![1-butyl-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2517372.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)